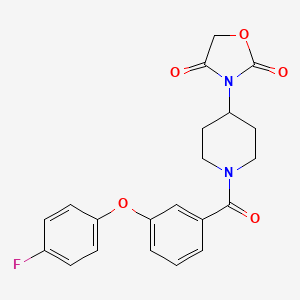

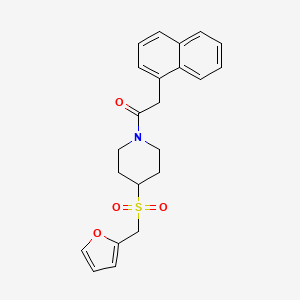

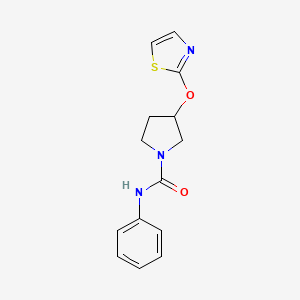

3-(1-(3-(4-Fluorophenoxy)benzoyl)piperidin-4-yl)oxazolidine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "3-(1-(3-(4-Fluorophenoxy)benzoyl)piperidin-4-yl)oxazolidine-2,4-dione" is a chemically synthesized molecule that may have potential applications in various fields of medicinal chemistry. The presence of the oxazolidine-2,4-dione core, a fluorophenoxy group, and a piperidine moiety suggests that this compound could exhibit interesting biological activities, as seen in similar compounds that have been evaluated for their herbicidal, hypoglycemic, and antiviral properties .

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of different aroyl acetates with N-substituted glycine esters, as seen in the synthesis of 3-[(alpha-hydroxy-substituted) benzylidene]pyrrolidine-2,4-dione derivatives . Similar synthetic strategies could be employed for the synthesis of "3-(1-(3-(4-Fluorophenoxy)benzoyl)piperidin-4-yl)oxazolidine-2,4-dione", potentially involving the reaction of a suitable fluorophenoxy benzoyl chloride with a piperidine derivative followed by cyclization to form the oxazolidine ring.

Molecular Structure Analysis

The molecular structure of this compound is likely to be characterized by the presence of a piperidine ring, which is a common feature in compounds with central nervous system activity, such as 5-HT2 receptor antagonists . The oxazolidine-2,4-dione moiety is a versatile scaffold that is present in various bioactive compounds, including hypoglycemic agents . The fluorophenoxy group may contribute to the compound's binding affinity and selectivity towards biological targets due to its electronegative nature.

Chemical Reactions Analysis

Compounds with similar structural features have been shown to participate in various chemical reactions. For instance, the presence of a benzoyl group can facilitate cycloaddition reactions, as seen in the synthesis of 3,4-dihydro-2H-pyrans . The oxazolidine ring can also be involved in reactions, such as ring-opening or participating as a dienophile in hetero-Diels-Alder reactions . The fluorophenoxy group may undergo nucleophilic aromatic substitution reactions under certain conditions.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "3-(1-(3-(4-Fluorophenoxy)benzoyl)piperidin-4-yl)oxazolidine-2,4-dione" are not provided, related compounds exhibit properties that are crucial for their biological activity. For example, the solubility, melting point, and stability of the compound are important for its application as a herbicide . The electronic properties, such as the distribution of electron density and the presence of hydrogen bond donors and acceptors, are significant for the interaction with biological targets, as seen in the case of dual inhibitors of HIV reverse transcriptase and integrase .

Scientific Research Applications

Organic Synthesis and Chemical Properties

- Research on trifluoromethyl-substituted compounds, including those with piperidine and oxazolidine rings, focuses on their synthesis and structural analysis. These studies highlight the complex interactions within these molecules, such as C-H...O interactions, which contribute to their chemical stability and reactivity (Li et al., 2005).

- Syntheses of oxazolidines and thiazolidines from α-amino acid esters explore the formation of these rings under different conditions, indicating the versatility of these frameworks in organic synthesis (Badr et al., 1981).

Pharmacological Research

- Compounds with 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives, including those with fluorophenoxy and piperidine groups, have been evaluated for their antagonist activity against certain receptors, demonstrating potential pharmacological applications (Watanabe et al., 1992).

Agricultural Chemistry

- Benzyloxazolidine-2,4-diones have been investigated as hypoglycemic agents, showing that modifications to the oxazolidine ring can significantly affect biological activity, a principle that could extend to their use as agricultural chemicals (Dow et al., 1991).

- Electrooxidative cyclization methods for synthesizing oxazolidine derivatives from benzyl-piperidine compounds suggest a route for creating structurally diverse molecules for various applications, including as potential agrochemicals (Okimoto et al., 2012).

Mechanism of Action

Target of Action

The primary target of this compound is serine/threonine kinase , an essential component of the MAP kinase signal transduction pathway . This pathway plays a crucial role in cellular processes such as growth, differentiation, and response to external stimuli.

Mode of Action

The compound interacts with its target by binding to the active site of the kinase, thereby modulating its activity . This interaction can lead to changes in the phosphorylation status of downstream proteins, altering their function and ultimately leading to changes in cellular processes.

Biochemical Pathways

The MAP kinase signal transduction pathway is the primary biochemical pathway affected by this compound . This pathway is involved in transmitting signals from receptors on the cell surface to the DNA in the nucleus, leading to changes in gene expression. Downstream effects can include changes in cell growth, differentiation, and apoptosis.

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific cell type and the status of the MAP kinase pathway within those cells. Potential effects could include changes in cell growth and differentiation, as well as the induction of apoptosis .

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-[1-[3-(4-fluorophenoxy)benzoyl]piperidin-4-yl]-1,3-oxazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19FN2O5/c22-15-4-6-17(7-5-15)29-18-3-1-2-14(12-18)20(26)23-10-8-16(9-11-23)24-19(25)13-28-21(24)27/h1-7,12,16H,8-11,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URABIFVZBHHQLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C(=O)COC2=O)C(=O)C3=CC(=CC=C3)OC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19FN2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-(3-(4-Fluorophenoxy)benzoyl)piperidin-4-yl)oxazolidine-2,4-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

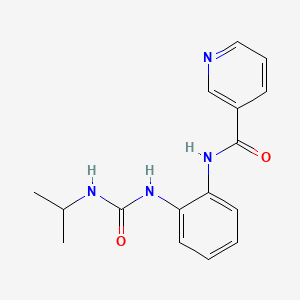

![[2-(4-Fluoro-phenylamino)-thiazol-4-yl]-acetic acid](/img/structure/B3010252.png)

![Methyl 3-[(2,4-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B3010253.png)

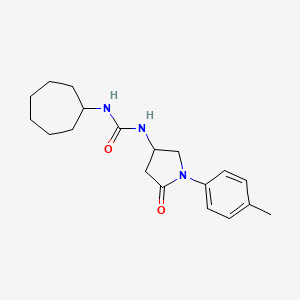

![N-[4-[2-(benzenesulfonyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B3010256.png)

![3-(4-(4-(3-chlorophenyl)piperazine-1-carbonyl)benzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3010262.png)

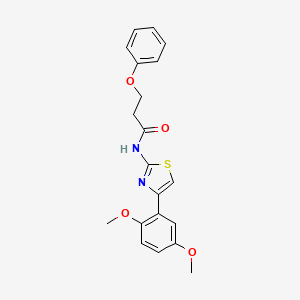

![N-(benzo[d]thiazol-2-yl)-2-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate](/img/structure/B3010271.png)